N-Isopropylisobutyramide

Catalog No.
S1894101
CAS No.
869-07-8
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylisobutyramide

CAS Number

869-07-8

Product Name

N-Isopropylisobutyramide

IUPAC Name

2-methyl-N-propan-2-ylpropanamide

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)

InChI Key

IGZDXYHMGWRJAZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C)C

Canonical SMILES

CC(C)C(=O)NC(C)C

N-Isopropylisobutyramide is an organic compound with the molecular formula C₇H₁₅NO. It features a branched alkyl chain and an amide functional group, making it a member of the class of compounds known as amides. The compound is characterized by its unique structure, which includes an isopropyl group attached to an isobutyric acid derivative. This configuration imparts specific physical and chemical properties that are of interest in various fields, including medicinal chemistry and material science.

Due to the lack of research on N-Isopropylisobutyramide, its mechanism of action in any biological system is unknown.

  • No safety information on flammability, reactivity, or toxicity of N-Isopropylisobutyramide is currently available.
Typical of amides:

  • Hydrolysis: Under acidic or basic conditions, N-isopropylisobutyramide can hydrolyze to yield isobutyric acid and isopropylamine.
  • Dehydration: In the presence of strong dehydrating agents, it may lose water to form an imine.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in reactions with electrophiles.

Additionally, studies have shown that N-isopropylisobutyramide can engage in photo

N-Isopropylisobutyramide exhibits notable biological activities. Research indicates that it has potential applications in pharmacology due to its ability to modulate certain biological pathways. Specifically, it has been studied for its effects on the central nervous system and its potential as an analgesic agent. The compound's interactions with neurotransmitter systems may provide insights into its therapeutic applications .

The synthesis of N-isopropylisobutyramide can be achieved through several methods:

  • Direct Amidation: Reacting isobutyric acid with isopropylamine under controlled conditions (e.g., heat and catalysts) leads to the formation of N-isopropylisobutyramide.
  • Acylation Reactions: Utilizing acyl chlorides derived from isobutyric acid can also yield the desired amide when reacted with isopropylamine.
  • Alternative Synthetic Routes: Other methods may involve multi-step organic synthesis techniques involving intermediates that are subsequently transformed into N-isopropylisobutyramide.

N-Isopropylisobutyramide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new medications targeting pain relief or other neurological conditions.
  • Agriculture: Its properties may be utilized in formulating agrochemicals.
  • Material Science: The compound could serve as a precursor for synthesizing polymers or other materials exhibiting specific characteristics.

Interaction studies involving N-isopropylisobutyramide focus on its behavior in biological systems and its reactivity with other compounds. Notably, research has explored how this compound interacts with receptors in the nervous system, potentially influencing pain pathways and other physiological responses . Additionally, studies on its reactivity with electrophiles provide insights into its utility in synthetic organic chemistry.

N-Isopropylisobutyramide shares similarities with several related compounds, each possessing unique characteristics. Below is a comparison highlighting some of these compounds:

CompoundStructureUnique Features
Diisopropylamine(CH₃)₂CH–NH₂Secondary amine; used as a nucleophile in synthesis .
N-IsopropylanilineC₉H₁₃NAromatic amine; used in dyes and pharmaceuticals .
N,N-DiisopropylethylamineC₁₁H₁₅NStrong base; used in organic synthesis .
Isobutyric AcidC₄H₈O₂Parent acid for N-isopropylisobutyramide; used in esterifications .

The uniqueness of N-isopropylisobutyramide lies in its specific branched structure and biological activity profile, distinguishing it from other amides and amines.

XLogP3

1.4

Other CAS

869-07-8

Wikipedia

N-Isopropylisobutyramide

Dates

Modify: 2023-08-16

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